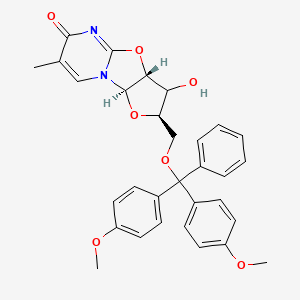
5'-DMTr-2,2'-anhydrothymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-DMTr-2,2’-anhydrothymidine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is characterized by its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable tool in cancer research .
Preparation Methods
The synthesis of 5’-DMTr-2,2’-anhydrothymidine involves several steps. The starting material is typically a thymidine derivative, which undergoes protection and deprotection reactions to introduce the 5’-dimethoxytrityl (DMTr) group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the anhydro bridge . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
5’-DMTr-2,2’-anhydrothymidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5’-DMTr-2,2’-anhydrothymidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: The compound is utilized in studies involving DNA synthesis and repair mechanisms.
Medicine: Its antitumor properties make it a candidate for cancer research and potential therapeutic applications.
Industry: It is used in the production of nucleoside analogs for various research and development purposes.
Mechanism of Action
The mechanism by which 5’-DMTr-2,2’-anhydrothymidine exerts its effects involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of cellular proliferation and the initiation of programmed cell death pathways .
Comparison with Similar Compounds
5’-DMTr-2,2’-anhydrothymidine can be compared to other purine nucleoside analogs, such as:
Fludarabine: Another purine nucleoside analog with similar antitumor activity.
Cladribine: Known for its use in treating certain types of leukemia.
Pentostatin: Used in the treatment of hairy cell leukemia.
What sets 5’-DMTr-2,2’-anhydrothymidine apart is its unique structure, which includes the 5’-dimethoxytrityl group and the anhydro bridge, contributing to its distinct chemical and biological properties.
Properties
Molecular Formula |
C31H30N2O7 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(2R,4R,6R)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C31H30N2O7/c1-19-17-33-29-27(40-30(33)32-28(19)35)26(34)25(39-29)18-38-31(20-7-5-4-6-8-20,21-9-13-23(36-2)14-10-21)22-11-15-24(37-3)16-12-22/h4-17,25-27,29,34H,18H2,1-3H3/t25-,26?,27-,29-/m1/s1 |
InChI Key |
BQEQCEZNLIKSSH-CLZMAGNOSA-N |
Isomeric SMILES |
CC1=CN2[C@H]3[C@@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC2=NC1=O |
Canonical SMILES |
CC1=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC2=NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















